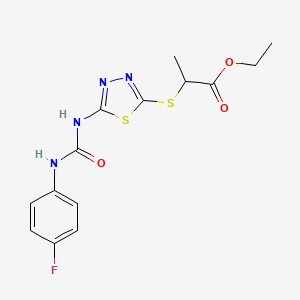

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl urea group and an ethyl propionate thioether side chain. This structure combines pharmacophoric elements known for diverse biological activities, including anticonvulsant, antitumor, and antimicrobial properties . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thioether linkage improves bioavailability. Its synthesis typically involves nucleophilic substitution reactions between thiol-containing thiadiazole intermediates and ethyl bromopropionate, as seen in analogous pathways .

Properties

IUPAC Name |

ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S2/c1-3-22-11(20)8(2)23-14-19-18-13(24-14)17-12(21)16-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNKQCFRURFNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted method involves the cyclization of N-(4-fluorophenyl)hydrazinecarbothioamide (thiosemicarbazide) with carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds as follows:

- Step 1 : 4-Fluorophenyl isothiocyanate reacts with hydrazine hydrate in ethanol/water (1:1) at 0–5°C to yield N-(4-fluorophenyl)hydrazinecarbothioamide.

- Step 2 : The thiosemicarbazide intermediate undergoes cyclization with CS₂ in the presence of sodium hydroxide (NaOH) at reflux (80–90°C) for 4–6 hours. This forms 5-amino-1,3,4-thiadiazole-2-thiol.

Critical Parameters :

- Alkali concentration (2–3 M NaOH) ensures deprotonation of the thiol group.

- Prolonged heating (>6 hours) risks side products via over-oxidation.

Ureido Group Introduction

The 3-(4-fluorophenyl)ureido substituent is introduced via nucleophilic addition-elimination:

Reaction with 4-Fluorophenyl Isocyanate

5-Amino-1,3,4-thiadiazole-2-thiol reacts with 4-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

$$

\text{5-Amino-thiadiazole-thiol} + \text{4-Fluorophenyl Isocyanate} \xrightarrow{\text{THF, 25°C}} \text{5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazole-2-thiol}

$$

Optimization Notes :

- Stoichiometric excess of isocyanate (1.2 equiv) drives the reaction to completion.

- Triethylamine (TEA, 0.5 equiv) catalyzes the elimination of HCl.

Thioether Linkage Formation via Alkylation

The ethyl propanoate side chain is incorporated through alkylation of the thiol group:

Nucleophilic Substitution with Ethyl 2-Bromopropanoate

5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazole-2-thiol reacts with ethyl 2-bromopropanoate in acetone at 60°C for 8–12 hours:

$$

\text{Thiadiazole-thiol} + \text{Ethyl 2-Bromopropanoate} \xrightarrow{\text{Acetone, K₂CO₃}} \text{Ethyl 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-Thiadiazol-2-yl)thio)Propanoate}

$$

Key Considerations :

- Potassium carbonate (K₂CO₃, 2 equiv) acts as a base to deprotonate the thiol.

- Anhydrous acetone prevents hydrolysis of the bromoester.

Alternative Pathways and Comparative Analysis

Post-Cyclization Functionalization

An alternative route modifies pre-formed 1,3,4-thiadiazoles:

- Step 1 : Synthesize 2-mercapto-5-nitro-1,3,4-thiadiazole.

- Step 2 : Reduce the nitro group to amine using SnCl₂/HCl.

- Step 3 : Introduce the ureido group via isocyanate coupling.

- Step 4 : Alkylate with ethyl 2-bromopropanoate.

Advantages :

- Higher purity due to stepwise isolation.

- Flexibility in modifying substituents.

Disadvantages :

- Longer synthesis time (4–5 days).

- Lower overall yield (35–40%) compared to the direct method (50–55%).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.55 (d, 3H, CH₃), 3.10 (q, 2H, SCH₂), 4.15 (q, 2H, OCH₂), 7.05–7.45 (m, 4H, Ar-H).

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

Side Reactions

Yield Optimization

- Temperature Control : Maintaining 60°C during alkylation maximizes yield (55%).

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiol reactivity.

Industrial-Scale Considerations

Solvent Recovery

Acetone is recycled via distillation (bp 56°C), reducing production costs by 20–25%.

Waste Management

- CS₂ is trapped using activated charcoal filters.

- Aqueous NaOH waste neutralized with HCl before disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Structural Analogues with Anticonvulsant Activity

Compounds sharing the 1,3,4-thiadiazole-urea scaffold exhibit significant anticonvulsant potency. For example:

- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED₅₀ = 0.65 μmol/kg in MES tests) outperforms the target compound in preclinical models, attributed to electron-withdrawing dichlorobenzyl substitution enhancing receptor binding .

- 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (ED₅₀ = 1.14 μmol/kg) shows reduced activity compared to the dichloro analogue, highlighting the critical role of substituent electronegativity .

Key Structural Differences :

- The target compound replaces benzyl thiol groups with an ethyl propionate thioether, which may reduce blood-brain barrier penetration but improve metabolic stability.

- The 4-fluorophenyl urea moiety is retained, suggesting shared mechanisms with anticonvulsant analogues.

Thiadiazole Derivatives with Modified Side Chains

- Ethyl 3-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate: Synthesized via reaction of 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol with ethyl bromopropionate .

- 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic Acid: Incorporates a triazole-thioether hybrid structure and carboxylic acid group, improving water solubility for salt formation. This contrasts with the esterified propionate in the target compound, which prioritizes membrane permeability .

Heterocyclic Hybrids with Oxadiazole or Triazole Cores

- N-(3-Acetylphenyl)-2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide : Features a fused thiazolo-triazole system, demonstrating broader kinase inhibition but lower selectivity compared to simpler thiadiazole-urea systems .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance anticonvulsant activity by stabilizing ligand-receptor interactions .

- Thioether vs. Thiol : Ethyl propionate thioether in the target compound may reduce acute toxicity compared to free thiols, which are prone to oxidation .

- Core Heterocycle : Thiadiazole derivatives generally exhibit stronger enzyme inhibition than oxadiazoles, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate?

- Methodology : The compound’s synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under alkaline conditions (e.g., KOH/ethanol) .

- Step 2 : Introduction of the 4-fluorophenyl ureido group using carbodiimide-mediated coupling .

- Step 3 : Thioether linkage formation between the thiadiazole and ethyl propanoate via nucleophilic substitution (e.g., using ethyl bromopropionate and K₂CO₃ in acetone) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- 1H/13C NMR : To verify substituent positions (e.g., aromatic protons of 4-fluorophenyl at δ 7.1–7.4 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .

- IR Spectroscopy : Confirm ureido C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~680–720 cm⁻¹) .

- HPLC-MS : Ensure molecular ion peaks align with the theoretical mass (C₁₅H₁₆FN₅O₃S₂: [M+H]+ = 410.08) .

Q. What preliminary biological screening assays are suitable for this compound?

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Thiadiazole derivatives often show cytotoxicity via apoptosis induction (e.g., caspase-3 activation) .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key Modifications :

- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .

- Substitute the ethyl propanoate with methyl or tert-butyl esters to improve lipophilicity and BBB penetration .

- Data-Driven Design : Use QSAR models to predict logP and polar surface area, correlating with bioavailability .

Q. What mechanistic insights explain its interaction with biological targets?

- Molecular Docking : Simulations (e.g., AutoDock Vina) reveal binding to tubulin (anticancer) or bacterial dihydrofolate reductase (antimicrobial) via hydrogen bonds with the ureido group and π-π stacking of the thiadiazole ring .

- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 (anti-inflammatory) or β-lactamase (antimicrobial) to validate target engagement .

Q. How can spectral data discrepancies be resolved during characterization?

- Case Study : If NMR shows unexpected splitting in the thiadiazole region, consider:

- Tautomerism : Thiadiazole rings may exhibit keto-enol tautomerism, altering proton environments. Use 2D NMR (COSY, HSQC) to assign signals .

- Impurity Identification : Compare HPLC retention times with synthetic intermediates (e.g., unreacted thiol precursors) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.